molecular formula C13H13NO B14391117 [2-Methyl-3-(pyridin-3-yl)phenyl]methanol CAS No. 89930-04-1

[2-Methyl-3-(pyridin-3-yl)phenyl]methanol

Cat. No.: B14391117
CAS No.: 89930-04-1
M. Wt: 199.25 g/mol
InChI Key: NWCIWHGKOBEKIW-UHFFFAOYSA-N
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Description

[2-Methyl-3-(pyridin-3-yl)phenyl]methanol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring attached to a phenyl group, which is further substituted with a methyl group and a hydroxymethyl group. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-3-(pyridin-3-yl)phenyl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-(pyridin-3-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired alcohol .

Another approach involves the use of Grignard reagents. In this method, 2-methyl-3-(pyridin-3-yl)benzaldehyde is treated with a Grignard reagent such as methylmagnesium bromide (CH3MgBr) in anhydrous ether. The reaction mixture is then quenched with water or an acidic solution to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-3-(pyridin-3-yl)phenyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

    Oxidation: 2-Methyl-3-(pyridin-3-yl)benzoic acid

    Reduction: 2-Methyl-3-(pyridin-3-yl)phenylmethane

    Substitution: Various substituted pyridine derivatives

Mechanism of Action

The mechanism of action of [2-Methyl-3-(pyridin-3-yl)phenyl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(pyridin-2-yl)phenylmethanol
  • 2-Methyl-3-(pyridin-4-yl)phenylmethanol
  • 2-Methyl-3-(pyridin-3-yl)benzyl alcohol

Uniqueness

[2-Methyl-3-(pyridin-3-yl)phenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

89930-04-1

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

(2-methyl-3-pyridin-3-ylphenyl)methanol

InChI

InChI=1S/C13H13NO/c1-10-12(9-15)4-2-6-13(10)11-5-3-7-14-8-11/h2-8,15H,9H2,1H3

InChI Key

NWCIWHGKOBEKIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CN=CC=C2)CO

Origin of Product

United States

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